Cas no 2050-54-6 (dibutyl(cyano)amine)

dibutyl(cyano)amine structure
dibutyl(cyano)amine structure
Product Name:dibutyl(cyano)amine
CAS No:2050-54-6
Molecular Formula:C9H18N2
Molecular Weight:154.2526
MDL:MFCD00191223
CID:257805
PubChem ID:74906

dibutyl(cyano)amine Properties

Names and Identifiers

    • Cyanamide, N,N-dibutyl-
    • DIBUTYLCYANAMIDE
    • aminodibutylcarbonitrile
    • Cyanamide,dibutyl
    • Cyanamide,N,N-dibutyl
    • Dibutyl-carbamonitril
    • dibutyl-carbamonitrile
    • Dibutyl-cyan-amin
    • di-n-butylcyanamide
    • N,N-dibutylcyanamide
    • N,N-dibutyl-cyanoamine
    • N-CYANODIBUTYLAMINE
    • Cyanamide, dibutyl-
    • N,N-Dibutyl cyanamide
    • Dibutyl-cyanamide
    • KBA1K5V0SI
    • dibutylamine-N-carbonitrile
    • SOGFATPCYLMCMQ-UHFFFAOYSA-N
    • NSC6319
    • SBB059312
    • NSC227423
    • ST51044370
    • dibutyl(cyano)amine
    • NSC 227423
    • EN300-1268700
    • NSC-6319
    • MFCD00191223
    • NSC 6319
    • DIBUTYLCYANOAMINE
    • SCHEMBL3297434
    • NSC-227423
    • CS-0196971
    • AS-57861
    • AKOS006229901
    • 2050-54-6
    • UNII-KBA1K5V0SI
    • DTXSID5062134
    • A12243
    • DB-254418
    • DTXCID8036314
    • MDL: MFCD00191223
    • InChIKey: SOGFATPCYLMCMQ-UHFFFAOYSA-N
    • Inchi: 1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3
    • SMILES: N(C#N)(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 154.14700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 154.146998583g/mol
  • Heavy Atom Count: 11
  • Complexity: 115
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 27

Experimental Properties

  • LogP: 2.36968
  • PSA: 27.03000
  • Refractive Index: 1.6210 (estimate)
  • Boiling Point: 54-56°C 2mm
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 0.8893 (rough estimate)

dibutyl(cyano)amine Security Information

  • Safety Instruction: S26; S36/37/39
  • Risk Phrases:R23/24/25
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:UN 2810
  • Hazard Statement: Irritant
  • Risk Phrases: 23/24/25

dibutyl(cyano)amine Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

dibutyl(cyano)amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P002A9N-100mg
Cyanamide, N,N-dibutyl-
2050-54-6 97%
100mg
$103.00
A2B Chem LLC
AB05819-100mg
N,N-Dibutylcyanamide
2050-54-6 95%
100mg
$16.00 2024-04-20
Aaron
AR002AHZ-100mg
CYANAMIDE, N,N-DIBUTYL-
2050-54-6 97%
100mg
$26.00 2025-01-21
abcr
AB143689-250 mg
N,N-Dibutylcyanamide; .
2050-54-6
250MG
€644.00 2022-06-12
Enamine
EN300-1268700-1.0g
dibutyl(cyano)amine
2050-54-6
1g
$0.0
eNovation Chemicals LLC
D757196-250mg
Cyanamide, N,N-dibutyl-
2050-54-6 95%
250mg
$250 2022-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBST299-100mg
Cyanamide, N,N-dibutyl-
2050-54-6 95%
100mg
¥158.0
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N17220-100mg
N,N-Dibutylcyanamide
2050-54-6 95%
100mg
¥194.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D908511-250mg
DIBUTYLCYANAMIDE
2050-54-6 95%
250mg
3,240.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OE359-50mg
dibutyl(cyano)amine
2050-54-6 95%
50mg
1261.0CNY

dibutyl(cyano)amine Related Literature

  • 1. 165. The associating effect of the hydrogen atom. Part XII. The N–H–N bond. The structure and tautomerism of cyanamides
    L. Hunter,H. A. Rees J. Chem. Soc. 1945 617
  • 2. Aluminium amides derived from metallation of N,N′-di-tert-butylethylenediamine
    Michael G. Gardiner,Stacey M. Lawrence,Colin L. Raston J. Chem. Soc. Dalton Trans. 1996 4163
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